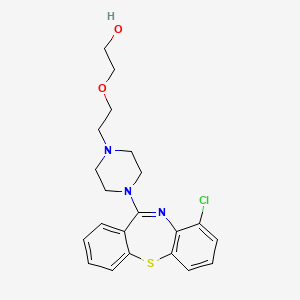

9-Chloro Quetiapine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Chloro Quetiapine is a derivative of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . The addition of a chlorine atom at the ninth position of the Quetiapine molecule potentially alters its pharmacological properties, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro Quetiapine involves the chlorination of Quetiapine. The process typically starts with the preparation of Quetiapine, which is synthesized by reacting 11-chlorodibenzo[b,f][1,4]thiazepine with piperazine in the presence of a solvent such as an aromatic hydrocarbon and a polar aprotic solvent . The chlorination step involves introducing a chlorine atom at the ninth position of the Quetiapine molecule, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Chloro Quetiapine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the ninth position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted Quetiapine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-Chloro Quetiapine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of novel antipsychotic agents.

Biology: Studied for its interactions with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of 9-Chloro Quetiapine is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin 5-HT1A and 5-HT2, dopamine D1 and D2, histamine H1, and adrenergic alpha1 and alpha2 receptors . The addition of the chlorine atom may enhance its binding affinity and selectivity for certain receptors, potentially leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Quetiapine: The parent compound, widely used as an antipsychotic medication.

Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.

Olanzapine: A structurally related compound with a different side effect profile.

Uniqueness: 9-Chloro Quetiapine is unique due to the presence of the chlorine atom, which may confer distinct pharmacological properties compared to its parent compound and other similar antipsychotics . This structural modification can potentially lead to differences in efficacy, side effects, and receptor binding affinity.

Biologische Aktivität

9-Chloro Quetiapine is a derivative of the atypical antipsychotic quetiapine, which is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound (C21H24ClN3O2S) is characterized by the presence of a chlorine atom at the 9-position of the quetiapine molecule. This modification may influence its pharmacological profile, including receptor affinity and metabolic stability.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors:

- Dopamine Receptors : Like quetiapine, this compound acts as an antagonist at dopamine D2 receptors. This action is critical for alleviating positive symptoms of schizophrenia.

- Serotonin Receptors : It also exhibits antagonistic properties at serotonin 5-HT2A receptors, which may help mitigate negative symptoms and enhance mood stabilization.

- Other Receptors : Preliminary studies suggest potential interactions with adrenergic and histaminergic receptors, which could contribute to its side effect profile.

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to mirror those of quetiapine, including:

- Absorption : Peak plasma concentrations are typically reached within 1.5 hours post-administration.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of active metabolites.

- Elimination : The elimination half-life is estimated to be around 6 to 7 hours, with renal excretion being the primary route.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN3O2S |

| Peak Plasma Concentration | ~1.5 hours post-dose |

| Elimination Half-Life | 6-7 hours |

| Primary Metabolism | CYP3A4 |

| Excretion | Renal (73%), Fecal (20%) |

In Vitro Studies

Recent in vitro studies have demonstrated that this compound retains significant antagonistic activity at both D2 and 5-HT2A receptors compared to its parent compound. This suggests that the introduction of the chlorine atom does not diminish its antipsychotic potential but may alter its efficacy and side effect profile.

In Vivo Studies

Animal models have shown that administration of this compound results in reduced hyperactivity in dopamine-overactive models, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation.

Case Studies

- Case Study on Efficacy : A clinical case involving a patient with treatment-resistant schizophrenia showed marked improvement in symptoms after switching from quetiapine to this compound. The patient exhibited fewer side effects such as sedation and weight gain.

- Adverse Effects : Another case documented a patient experiencing acute dystonia after administration of this compound, highlighting the need for careful monitoring when prescribing this compound.

Eigenschaften

IUPAC Name |

2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIHAERMMXHQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371638-11-7 |

Source

|

| Record name | 9-Chloro quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-CHLORO QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.